4-(2-Nitroprop-1-enyl)benzene-1,2-diol

概要

説明

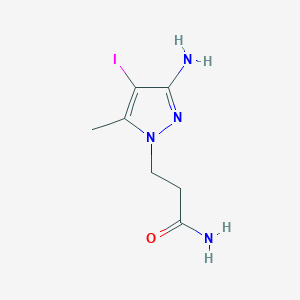

4-(2-ニトロプロプ-1-エニル)ベンゼン-1,2-ジオールは、分子式C9H9NO4を持つ有機化合物です。ニトロ基と2つのヒドロキシル基を持つベンゼン環の存在が特徴です。

準備方法

合成経路と反応条件

4-(2-ニトロプロプ-1-エニル)ベンゼン-1,2-ジオールの合成は、通常、n-ブチルアミンなどの塩基性触媒の存在下で、4-ヒドロキシベンズアルデヒドとニトロエタンを縮合させることで行われます。 . 反応条件は通常、エタノールなどの溶媒と25〜30℃の温度範囲が含まれます。

工業的製造方法

この化合物の工業的製造方法は、よく文書化されていませんが、おそらく実験室設定で使用されるものと同様の合成経路に従います。 反応のスケーラビリティと原料の入手可能性は、工業生産における重要な要素です。

化学反応の分析

反応の種類

4-(2-ニトロプロプ-1-エニル)ベンゼン-1,2-ジオールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンを生成するために酸化することができます。

還元: ニトロ基の還元により、アミンが生成されます。

置換: ヒドロキシル基は、エーテルまたはエステルを生成する置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)またはパラジウム触媒を使用した水素ガス(H2)などの還元剤が使用されます。

置換: アルキルハライドまたはアシルクロリドなどの試薬は、塩基の存在下で使用されます。

主な生成物

酸化: キノン

還元: アミン

置換: エーテルまたはエステル

科学研究への応用

4-(2-ニトロプロプ-1-エニル)ベンゼン-1,2-ジオールは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成の中間体として使用されます。

生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。

医学: 医薬品開発における潜在的な用途について調査されています。

科学的研究の応用

4-(2-Nitroprop-1-enyl)benzene-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

作用機序

4-(2-ニトロプロプ-1-エニル)ベンゼン-1,2-ジオールの作用機序は、さまざまな分子標的との相互作用を伴います。 ニトロ基は、細胞成分と相互作用する反応性中間体を生成するために還元され、生物学的効果をもたらします。 ヒドロキシル基は、タンパク質や酵素と水素結合を形成し、その機能に影響を与える可能性があります .

類似化合物の比較

類似化合物

フェニル-2-ニトロプロペン: 類似の構造ですが、ヒドロキシル基がありません。

4-ニトロカテコール: ニトロ基と2つのヒドロキシル基が含まれていますが、プロプ-1-エニル基がありません。

独自性

4-(2-ニトロプロプ-1-エニル)ベンゼン-1,2-ジオールは、ニトロ基とヒドロキシル基の両方が存在するため、独特です。これにより、明確な化学反応性と潜在的な生物活性をもたらします。 その構造により、さまざまな化学修飾が可能になり、研究や産業用途において汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

Phenyl-2-nitropropene: Similar structure but lacks hydroxyl groups.

4-Nitrocatechol: Contains a nitro group and two hydroxyl groups but lacks the prop-1-enyl group.

Uniqueness

4-(2-Nitroprop-1-enyl)benzene-1,2-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

特性

IUPAC Name |

4-(2-nitroprop-1-enyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBBJLQAIWVLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390758 | |

| Record name | 1,2-Benzenediol, 4-(2-nitro-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13662-96-9 | |

| Record name | 1,2-Benzenediol, 4-(2-nitro-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

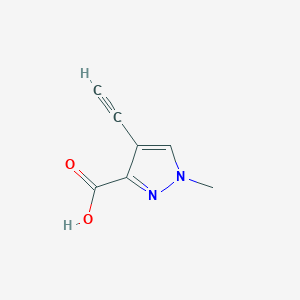

![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)

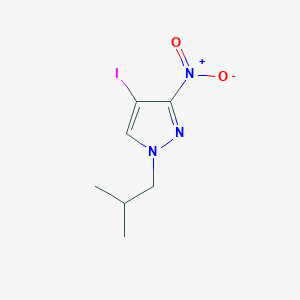

![4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047187.png)

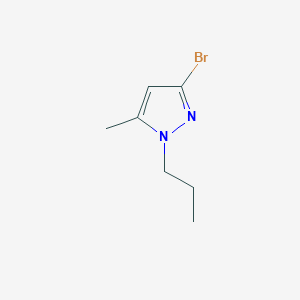

![4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047197.png)

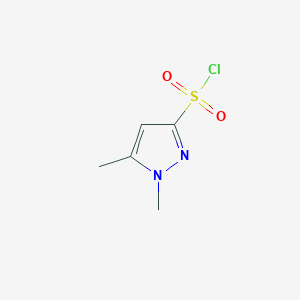

![1-Methyl-4-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047198.png)

![4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047199.png)